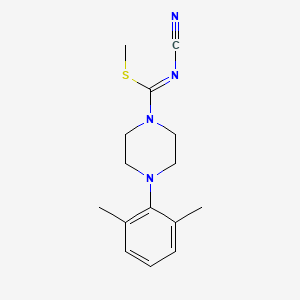

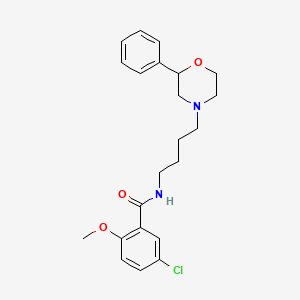

![molecular formula C23H29N7O2 B2889755 3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920371-86-4](/img/structure/B2889755.png)

3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a piperazine ring . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

Triazoles have unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involving triazoles depend on their exact structure and the conditions under which the reactions are carried out . Triazoles are generally stable and resistant to hydrolysis and oxidation .Physical and Chemical Properties Analysis

Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have a strong dipole moment and hydrogen bonding ability .科学的研究の応用

Synthesis and Antimicrobial Activities

The synthesis of novel compounds with structural similarities to the mentioned chemical, including various triazole derivatives, has been explored for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial properties, finding some to possess good to moderate activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Antihypertensive Agents

The development of new triazolo[1,5-alpha]pyrimidines has also been reported, with certain derivatives showing potential as antihypertensive agents. For example, Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, noting that some compounds exhibited promising antihypertensive activity (Bayomi, S. M., Abdelal, A., El-Ashry, S., & Ghoneim, O., 1999).

5-HT2 Antagonist Activity

Research into the antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their potential to modulate 5-HT2 and alpha 1 receptor activities, has been conducted. Watanabe et al. (1992) synthesized compounds showing potent 5-HT2 antagonist activity, with some not exhibiting alpha 1 antagonist activity in vivo, indicating their usefulness in treatments involving serotonin receptor modulation (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992).

Anti-Inflammatory and Analgesic Agents

The synthesis of compounds derived from visnaginone and khellinone, leading to novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic activities, has been reported. Abu‐Hashem et al. (2020) highlighted compounds with high COX-2 inhibitory activity, showing promise as anti-inflammatory and analgesic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antitumor Agents

The development of thiazolopyrimidines and their derivatives for potential antimicrobial and antitumor applications has been explored. Said et al. (2004) prepared a series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones, finding some compounds with promising antimicrobial activity but none showing appreciable antitumor activity (Said, M., Abouzid, K., Mouneer, A., Ahmedy, A., & Osman, A., 2004).

作用機序

Safety and Hazards

将来の方向性

The future research directions in the field of triazole chemistry include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

特性

IUPAC Name |

3-cyclopentyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-14-12-28(13-15-29)20(31)11-6-17-4-2-3-5-17/h7-10,16-17H,2-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGMABOWYSPAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide](/img/structure/B2889674.png)

![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)

![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)

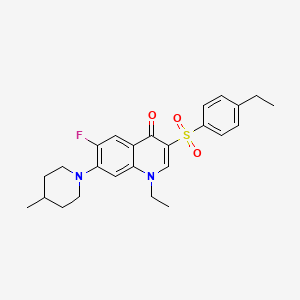

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)

![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)

![2-chloro-6-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2889695.png)